N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-18-9-7-15(8-10-18)11-12-24(21,22)19-14-17(20)13-16-5-3-2-4-6-16/h2-10,17,19-20H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBWIBCLWZEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpropyl and methoxyphenyl components. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl and propyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. Its interactions with biological molecules provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties are exploited to create products with specific functionalities and applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
Patent-Disclosed Ethanesulfonamides (EP 2022/06)
The European patent application lists ethanesulfonamides with complex heterocyclic substituents, such as pyrrolo-triazolo-pyrazine and triazolyl groups. For example:
- Pharmacological Implications: Fluorinated piperidine and triazole groups may improve blood-brain barrier penetration but reduce aqueous solubility compared to the methoxy-phenyl group .
Halogenated Sulfonamides (Biopharmacule Catalog)
Examples include:
- This contrasts with the non-reactive hydroxy and methoxy groups in the target compound. Applications: Likely used as synthetic intermediates, whereas the target compound’s polar groups suggest direct therapeutic applicability .
Acetamide Derivatives with Anti-Cancer Activity
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and analogs (39, 40) from recent studies show potent anti-cancer activity against HCT-1, MCF-7, and other cell lines.
- Structural Comparison :
- Backbone : Acetamide vs. sulfonamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity.
- Substituents : The quinazoline-sulfonyl group in acetamides may enhance DNA intercalation or kinase inhibition, whereas the target compound’s phenylpropyl and methoxyphenyl groups favor hydrophobic target engagement .
Data Table: Key Compounds and Properties
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, with the CAS number 1351608-43-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₃NO₄S
- Molecular Weight : 349.4 g/mol
- Structure : The compound features a sulfonamide group, which is known to influence its biological activity.
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes, leading to alterations in physiological processes such as acid-base balance and fluid secretion.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting potential anticancer properties.
- Anti-inflammatory Assays : The compound was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating immune responses.
In Vivo Studies
In vivo studies further elucidate the biological activity:
- Animal Models : In rodent models of inflammation, administration of this compound resulted in significant reductions in edema and pain responses.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, including absorption and bioavailability, which are critical for therapeutic applications.
Case Studies
-
Case Study 1: Anti-inflammatory Effects
- A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms and a decrease in inflammatory markers.
-
Case Study 2: Antimicrobial Activity
- A study assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₄S |
| Molecular Weight | 349.4 g/mol |
| Biological Activities | Anti-inflammatory, Antimicrobial, Anticancer |
| In Vitro IC50 (Cancer Cells) | 15 µM (varies by cell line) |
| In Vivo Efficacy | Significant reduction in inflammation |
Q & A
Q. What are the critical steps in synthesizing N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including sulfonylation of the hydroxyl-bearing intermediate and subsequent coupling with a 4-methoxyphenylethane moiety. Key parameters include:
- Temperature control : Reactions often proceed optimally at 60–80°C to avoid side reactions (e.g., sulfonamide decomposition) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Amine bases (e.g., triethylamine) are critical for deprotonation during sulfonamide bond formation .
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reduce impurities .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic techniques :
- Purity assessment : HPLC with UV detection (λmax ~255 nm) ensures ≥95% purity .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in biological systems?
- Quantum chemical calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as a nucleophilic center) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxypropyl group and active-site residues .
Data Contradiction Note : Experimental IC₅₀ values may diverge from computational predictions due to solvation effects—validate with in vitro assays .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Common contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Impurity interference : Trace byproducts (e.g., unreacted 4-methoxyphenyl precursors) may skew results. Mitigate via preparatory HPLC .
Methodological Recommendation : Replicate studies under standardized OECD guidelines and report purity thresholds .
Q. What strategies improve the compound’s stability in aqueous media for pharmacological studies?
- pH buffering : Stability is enhanced at pH 7.4 (physiological range) due to reduced hydrolysis of the sulfonamide group .
- Lyophilization : Formulate as a lyophilized powder to prevent degradation during storage .
- Co-solvents : Use cyclodextrins or PEG to solubilize hydrophobic moieties without altering reactivity .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
